Prosapogenin D Exhibits No Inhibition of LPS-Induced Nitric Oxide Production, Contrasting with PrsDMe
In a direct head-to-head comparison, Prosapogenin D (PrsD) demonstrated no inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, whereas its methyl ester derivative (PrsDMe) exhibited concentration-dependent inhibition of both NO and prostaglandin E2 (PGE2) production [1]. This functional divergence is attributed to the structural modification at the C28-carboxyl position—specifically the presence of a free carboxyl group in PrsD versus a methyl ester in PrsDMe [1]. PrsDMe additionally suppressed iNOS and COX-2 expression and reduced NF-κB transcriptional activity, effects not observed with PrsD [1].
| Evidence Dimension | Inhibition of LPS-induced nitric oxide (NO) production |
|---|---|
| Target Compound Data | No inhibition |
| Comparator Or Baseline | Prosapogenin D methyl ester (PrsDMe): Concentration-dependent inhibition of NO and PGE2 |
| Quantified Difference | Qualitative difference (active vs. inactive) |
| Conditions | RAW 264.7 macrophages stimulated with LPS |
Why This Matters
This stark functional dichotomy establishes Prosapogenin D as an essential negative control or baseline comparator for NF-κB pathway studies, enabling precise structure-activity relationship mapping at the C28 position.
- [1] Kim JY, et al. Anti-inflammatory activity of prosapogenin methyl ester of platycodin D via nuclear factor-kappaB pathway inhibition. Biol Pharm Bull. 2008 Nov;31(11):2114-8. View Source
